molecular formula C9H8F3N3O3 B2401415 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide CAS No. 338405-24-6

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide

Cat. No.: B2401415
CAS No.: 338405-24-6
M. Wt: 263.176
InChI Key: JXPNFSKCIDLDQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide typically involves the reaction of hydrazine derivatives with acylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various scientific applications .

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O3/c10-9(11,12)18-6-3-1-5(2-4-6)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPNFSKCIDLDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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